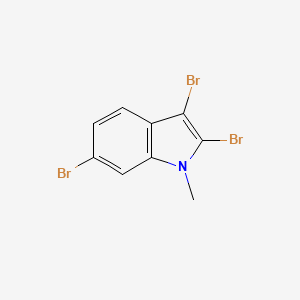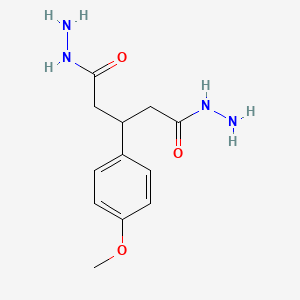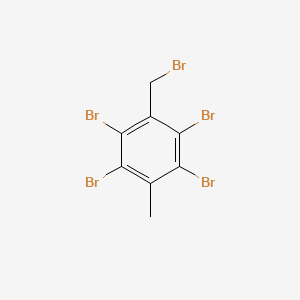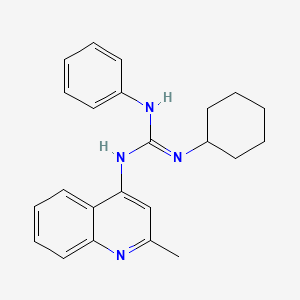![molecular formula C12H10N2O4S2 B14464384 N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide CAS No. 73463-44-2](/img/structure/B14464384.png)
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group and a benzenesulfonamide group linked through a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation. This method uses inexpensive and insensitive reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are designed to ensure high chemoselectivity and functional group compatibility.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various substituents onto the benzene ring.
Aplicaciones Científicas De Investigación
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity. This compound may also interact with other proteins through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-Benzenesulfonamide: Another sulfonamide with a butyl group instead of a nitrophenyl group.
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: A derivative with a halogen substituent on the nitrophenyl group.
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is unique due to the presence of both a nitrophenyl group and a sulfanyl bridge, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other sulfonamides, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73463-44-2 |
|---|---|
Fórmula molecular |
C12H10N2O4S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C12H10N2O4S2/c15-14(16)11-8-4-5-9-12(11)19-13-20(17,18)10-6-2-1-3-7-10/h1-9,13H |
Clave InChI |
XURUDEFDKPPDJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)



![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)






![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
